molecular formula C8H5F3N2O4 B1387954 2,2,2-trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide CAS No. 785-27-3

2,2,2-trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide

Cat. No. B1387954
CAS RN: 785-27-3
M. Wt: 250.13 g/mol
InChI Key: UJHHWDGLVGPPDY-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide (TFHNPA) is a compound with a wide range of applications in scientific research. It is a trifluoromethyl-substituted acetamide, a type of amide, which has been used in a variety of studies involving organic synthesis, biochemistry, and pharmacology. TFHNPA is a versatile compound with a wide range of uses, and its properties make it an attractive option for scientists looking to conduct research in a variety of fields.

Scientific Research Applications

2,2,2-trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. It has been used as a reagent in the synthesis of a variety of compounds, such as amino acids, peptides, and nucleosides. In biochemistry, 2,2,2-trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide has been used to study the structure and function of enzymes, as well as to study the structure and dynamics of proteins. In pharmacology, it has been used to study the effects of drugs on the body and to develop new drugs.

Mechanism Of Action

The mechanism of action of 2,2,2-trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide is not well understood. However, it is believed that the trifluoromethyl group of the compound interacts with the active site of enzymes and proteins, which allows it to bind to them and modify their activity. This interaction is thought to be important in the synthesis of compounds, as well as in the study of enzyme and protein function.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,2,2-trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide are not well understood. However, it has been shown to have some effects on the activity of enzymes and proteins, as well as on the synthesis of compounds. It has also been shown to have some effects on the body, such as increasing the activity of certain enzymes and proteins and decreasing the activity of others.

Advantages And Limitations For Lab Experiments

The advantages of using 2,2,2-trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide in lab experiments include its versatility, its ability to modify the activity of enzymes and proteins, and its low toxicity. It is also relatively easy to synthesize and has a wide range of uses. The main limitation of using 2,2,2-trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide in lab experiments is that its mechanism of action is not well understood, which can make it difficult to predict its effects on enzymes and proteins.

Future Directions

There are a number of potential future directions for research involving 2,2,2-trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide. These include further studies of its mechanism of action and its effects on enzymes and proteins, as well as studies of its effects on the synthesis of compounds. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 2,2,2-trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide, as well as its potential uses in drug development. Finally, further research could be conducted to explore the potential applications of 2,2,2-trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide in other areas, such as materials science and nanotechnology.

properties

IUPAC Name

2,2,2-trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O4/c9-8(10,11)7(15)12-5-2-1-4(13(16)17)3-6(5)14/h1-3,14H,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHHWDGLVGPPDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660474
Record name 2,2,2-Trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide

CAS RN

785-27-3
Record name 2,2,2-Trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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